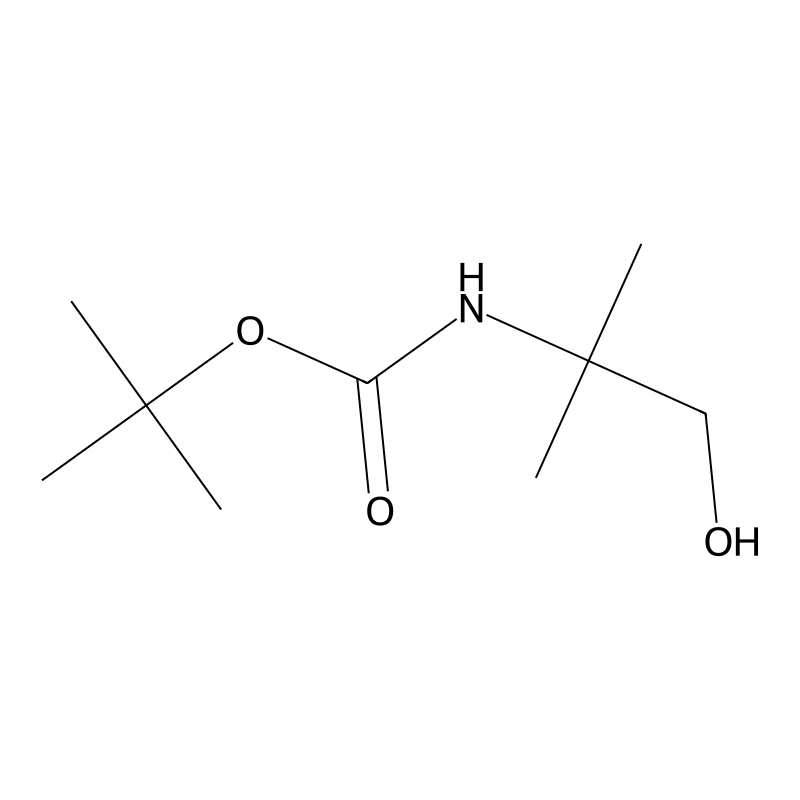

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Applications as a Protecting Group:

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, also known as N-Boc-2-amino-2-methyl-1-propanol, is a chemical compound used in organic synthesis as a protecting group for primary and secondary amines. Its popularity stems from its ease of introduction and removal under mild conditions, making it compatible with various functional groups present in complex molecules.

The protecting group strategy involves temporarily masking a functional group to prevent unwanted side reactions during a synthesis. In the case of amines, the Boc group shields the lone pair of electrons, preventing unwanted reactions like nucleophilic attacks or condensations.

Several research articles document the use of the Boc group for protecting amines in the synthesis of various organic molecules, including pharmaceuticals, natural products, and functional materials [, , ].

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, also known as tert-butyl carbamate of 1-hydroxy-2-methylpropan-2-yl, is an organic compound characterized by its stable structure and functional group properties. Its molecular formula is C₉H₁₉NO, indicating the presence of a tert-butyl group attached to a carbamate functional group. The compound is recognized for its stability under various reaction conditions and its mild deprotection characteristics, making it a valuable intermediate in organic synthesis and medicinal chemistry .

- Deprotection Reactions: The tert-butyl group can be cleaved under acidic conditions, allowing for the release of the corresponding amine or alcohol.

- Curtius Rearrangement: This compound can undergo Curtius rearrangement when treated with suitable reagents, leading to the formation of isocyanates, which can further react with nucleophiles .

- Amination and Carbonation: It can react with amines or carbon dioxide to form various carbamate derivatives, showcasing its versatility in synthetic applications .

Several methods exist for synthesizing tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate:

- Direct Reaction with Di-tert-butyl Dicarbonate: This method involves reacting a carboxylic acid derivative with di-tert-butyl dicarbonate and sodium azide, leading to high yields of tert-butyl carbamates at low temperatures .text

Reaction Steps:- Mix carboxylic acid with di-tert-butyl dicarbonate.- Add sodium azide to form an acyl azide intermediate.- Perform Curtius rearrangement to yield tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate. - Phase Transfer Catalysis: Utilizing tetrabutylammonium bromide as a catalyst in an anhydrous solvent environment allows for efficient synthesis under controlled conditions .

- Amination of Carbon Dioxide: A more environmentally friendly method involves the reaction of amines with carbon dioxide in the presence of electrophiles .

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Protecting Group: The compound is utilized as a protecting group for amines during multi-step organic syntheses due to its stability and ease of removal under mild conditions.

- Drug Development: Its derivatives are explored for their potential therapeutic effects, particularly in neuropharmacology.

Interaction studies involving tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable adducts with amines and alcohols makes it a subject of interest in developing new synthetic routes for biologically active compounds. Additionally, studies on its interaction with carbon dioxide reveal insights into its role in forming carbamate derivatives that could have therapeutic implications .

Several compounds share structural similarities with tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, each exhibiting unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Boc-Alanine | Amino Acid Derivative | Used extensively in peptide synthesis |

| N-Boc-Proline | Amino Acid Derivative | Known for its role in protein structure |

| Ethyl Carbamate | Simple Carbamate | More volatile; often used in flavoring agents |

| Benzyl Carbamate | Aromatic Carbamate | Exhibits different reactivity due to aromaticity |

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate stands out due to its stability under varied conditions and mild deprotection requirements compared to other similar compounds. Its unique structure allows for specific applications in organic synthesis that are not as readily achievable with simpler or more reactive carbamates .

Molecular Architecture

The compound features a tert-butyloxycarbonyl (Boc) group linked to a 2-hydroxy-1,1-dimethylethylamine moiety. Key structural attributes include:

- IUPAC Name: tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

- SMILES:

CC(C)(C)OC(=O)NC(C)(CO)C - InChI Key: SBWYTQQSTIUXOP-UHFFFAOYSA-N.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 189.25 g/mol | |

| Density | 1.012 ± 0.06 g/cm³ | |

| Melting Point | 57–62°C | |

| Boiling Point | 286.5 ± 23.0°C (Predicted) | |

| LogP | 0.87 (Predicted) | |

| Solubility | Methanol, DMSO, 1,4-dioxane |

The Boc group’s steric bulk shields the amine from undesired nucleophilic attacks, while the hydroxyl group enables further functionalization.

Early Amino Acid Protection Strategies

Before the development of the tert-butoxycarbonyl group, amino acid protection relied primarily on benzyloxycarbonyl chemistry introduced by Bergmann and Zervas in 1932 [11] [26]. This system, while revolutionary for its time, presented significant limitations when applied to amino alcohol substrates due to the harsh reduction conditions required for deprotection [34] [27].

The early 1940s witnessed pioneering work by Sakami and Toennies on chemoselective acylation of hydroxyamino acids, establishing fundamental principles for protecting bifunctional molecules [21]. Their work demonstrated that acidic conditions favored oxygen acylation while alkaline conditions promoted nitrogen acylation, laying groundwork for understanding the reactivity patterns that would later influence tert-butoxycarbonyl protection strategies [21].

Limitations of Early Protection Methods

The benzyloxycarbonyl system required catalytic hydrogenation for removal, which proved incompatible with many sensitive functional groups present in amino alcohols [3] [8]. Additionally, the harsh conditions often led to side reactions, particularly with hydroxyl-containing substrates that could undergo unwanted transformations during deprotection [21] [26].

The Carpino Revolution: Development of the Tert-Butoxycarbonyl Group

Original Development by Louis Carpino

Louis A. Carpino developed the tert-butoxycarbonyl protecting group in 1957, fundamentally changing the landscape of amino acid protection [6] [13]. Carpino, son of Italian immigrants who settled in Des Moines, introduced this acid-labile protecting group as a more versatile alternative to existing methods [6] [13].

The original development focused on amino acid substrates, but the potential for application to amino alcohols was immediately recognized [13] [14]. Carpino's work demonstrated that the tert-butoxycarbonyl group could be removed under much milder acidic conditions compared to benzyloxycarbonyl protection, opening new possibilities for protecting sensitive amino alcohol substrates [13] [16].

Early Recognition of Amino Alcohol Applications

The tert-butoxycarbonyl protection method was introduced in the late 1950s and was rapidly applied in peptide synthesis [14] [26]. Early researchers recognized that the mild deprotection conditions made the system particularly suitable for amino alcohols, which often contained acid-sensitive hydroxyl functionalities [2] [5].

Initial applications focused on simple amino alcohols derived from natural amino acids, with researchers exploring the synthetic utility of tert-butoxycarbonyl protection for preparing amino alcohol building blocks [4] [5]. These early studies established the fundamental protocols that would later be applied to more complex substrates like tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate [18] [20].

Evolution of N-Tert-Butoxycarbonyl Amino Alcohol Chemistry

Synthetic Methodology Development

The 1960s and 1970s witnessed systematic development of synthetic methods for preparing N-tert-butoxycarbonyl amino alcohols [17] [20]. Standard protocols emerged using di-tert-butyl dicarbonate as the protecting reagent, typically in the presence of base and organic solvents [8] [17].

Early synthetic routes involved treatment of amino alcohols with di-tert-butyl dicarbonate in tetrahydrofuran or acetonitrile, often with triethylamine as base [17] [25]. These conditions proved remarkably general, allowing protection of both primary and secondary amino alcohols while leaving hydroxyl groups unaffected [2] [20].

Mechanistic Understanding

Research in the 1970s and 1980s established detailed mechanistic understanding of tert-butoxycarbonyl protection and deprotection processes [7] [10]. The protection mechanism involves nucleophilic attack of the amine on di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate and carbon dioxide [8] [17].

Deprotection proceeds through protonation of the carbamate nitrogen, followed by elimination of the tert-butyl cation and decarboxylation to regenerate the free amine [10] [12]. This mild mechanism proved particularly advantageous for amino alcohols, as the hydroxyl groups remained unaffected throughout the process [2] [8].

Research Applications and Synthetic Utility

Building Block Applications

N-tert-butoxycarbonyl amino alcohols found extensive application as building blocks in organic synthesis throughout the 1980s and 1990s [5] [20]. These compounds served as versatile intermediates for accessing more complex structures, particularly in medicinal chemistry applications [18] [25].

Research demonstrated that tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate and related compounds could be efficiently transformed into various heterocyclic systems [20] [23]. The dual functionality provided by the protected amine and free hydroxyl group enabled diverse synthetic transformations [4] [20].

Peptide and Protein Chemistry

The development of solid-phase peptide synthesis in the 1960s created new demands for amino alcohol building blocks [26] [31]. N-tert-butoxycarbonyl amino alcohols found application in preparing peptidyl alcohols and amino aldehydes, important intermediates in peptide synthesis [23] [24].

| Application | Description | Reference Period |

|---|---|---|

| Peptidyl alcohols | Terminal alcohol derivatives of peptides | 1970s-1980s |

| Amino aldehydes | Oxidation products for further synthesis | 1980s-1990s |

| Peptidomimetics | Non-peptide structures mimicking peptides | 1990s-2000s |

Research demonstrated that N-tert-butoxycarbonyl amino alcohols could be efficiently reduced to corresponding alcohols using various reducing agents, providing access to important synthetic intermediates [23] [24].

Modern Developments and Continuing Research

Contemporary Synthetic Methods

Modern research has continued to refine methods for preparing and utilizing N-tert-butoxycarbonyl amino alcohols [10] [25]. Recent developments include solvent-free protection methods and improved deprotection protocols using thermal conditions rather than acid treatment [10] [17].

Contemporary studies have explored the use of flow chemistry for tert-butoxycarbonyl deprotection, demonstrating that thermal methods can provide selective removal without affecting other functional groups [10]. These advances have particular relevance for amino alcohol substrates where hydroxyl groups must remain intact [25].

Expanding Applications

Current research continues to find new applications for N-tert-butoxycarbonyl amino alcohols in medicinal chemistry and materials science [20] [22]. Recent work has demonstrated the utility of these compounds in synthesizing complex natural products and pharmaceutical intermediates [22] [25].

Modern synthetic approaches have expanded beyond traditional methods to include photochemical and enzymatic approaches for preparing amino alcohols, with tert-butoxycarbonyl protection remaining a cornerstone methodology [22]. The versatility of the protecting group continues to enable new synthetic strategies for accessing complex molecular architectures [20] [25].

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate represents a pivotal compound in contemporary synthetic chemistry, functioning as a versatile protecting group and synthetic intermediate . This compound, with the molecular formula C₉H₁₉NO₃ and CAS number 102520-97-8, exemplifies the sophisticated application of carbamate chemistry in modern pharmaceutical and synthetic methodologies [2]. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to a branched amino alcohol structure, making it particularly valuable in stereoselective synthesis and complex molecule construction [3].

The structural significance of this compound lies in its dual functionality as both an amino alcohol derivative and a carbamate protecting group. The presence of the hydroxyl group at the 1-position and the methyl substituents at the 2-position creates a sterically hindered environment that influences both reactivity and selectivity in synthetic transformations . This structural arrangement has proven instrumental in developing new synthetic methodologies that require precise control over stereochemistry and functional group compatibility.

Fundamental Role in Protecting Group Chemistry

Boc Protection Mechanisms

The tert-butoxycarbonyl (Boc) group serves as one of the most widely employed protecting groups for amines in organic synthesis [3] [4]. The mechanism of Boc protection involves the reaction of amines with di-tert-butyl dicarbonate (Boc₂O), generating a carbamate linkage that renders the nitrogen atom less nucleophilic and more stable under various reaction conditions [5]. This protection strategy is particularly valuable because it can be removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid [4] [5].

The deprotection mechanism involves protonation of the carbamate oxygen, followed by fragmentation to generate a tertiary carbocation intermediate that subsequently eliminates to form isobutene and carbon dioxide [3] [4]. This process is thermodynamically favorable due to the formation of gaseous products, driving the reaction to completion and facilitating product isolation.

Orthogonal Protection Strategies

Modern synthetic chemistry increasingly relies on orthogonal protection strategies, where multiple protecting groups can be selectively removed under different conditions [6]. Tert-butyl carbamates excel in this context because they are stable under basic conditions and catalytic hydrogenation, making them compatible with other common protecting groups such as benzyl ethers and silyl ethers [3] [6]. This compatibility enables the construction of complex molecules through sequential protection and deprotection steps without interference between different functional groups.

The orthogonal nature of Boc protection has been demonstrated in numerous synthetic applications, including the synthesis of complex peptides and natural products [6] [7]. For instance, in peptide synthesis, Boc groups can be removed selectively in the presence of other protecting groups, allowing for precise control over the sequence of bond formation and functional group manipulation.

Applications in Modern Synthetic Methodologies

Pharmaceutical Synthesis Applications

The pharmaceutical industry has increasingly adopted tert-butyl carbamate derivatives as key intermediates in drug synthesis [8] . These compounds serve multiple roles, including as protecting groups for amino acids, building blocks for complex pharmaceuticals, and intermediates in the synthesis of bioactive compounds [8]. The chemical stability and ease of manipulation make carbamate derivatives particularly attractive for large-scale pharmaceutical manufacturing [10].

Recent developments in pharmaceutical synthesis have highlighted the importance of carbamate-containing compounds in developing drugs with improved pharmacokinetic properties [8]. The carbamate moiety can enhance drug stability, improve bioavailability, and modulate the duration of action [8]. For example, carbamate derivatives have been successfully employed in the synthesis of neurological drugs, where the protecting group strategy enables the construction of complex molecular architectures with precise stereochemical control .

Asymmetric Synthesis and Stereochemical Control

The application of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate in asymmetric synthesis represents a significant advancement in stereoselective methodology [11] [12]. The compound's chiral center and sterically hindered structure make it an excellent auxiliary for inducing enantioselectivity in various transformations [11]. This capability has been particularly valuable in the synthesis of β-amino alcohols, which are important building blocks for numerous pharmaceutical compounds [11] [12].

Asymmetric Mannich reactions utilizing carbamate-protected amino alcohols have achieved remarkable levels of enantioselectivity, often exceeding 95% enantiomeric excess [13]. These reactions exploit the conformational preferences imposed by the carbamate protecting group to direct the approach of nucleophiles and electrophiles, resulting in highly stereoselective bond formation [13]. The success of these methodologies has expanded the toolkit available for synthesizing complex chiral molecules.

Bioconjugation and Chemical Biology Applications

The development of bioconjugation methodologies has benefited significantly from the use of tert-butyl carbamate derivatives [14]. These compounds serve as versatile linkers for connecting biomolecules through chemoselective reactions that are orthogonal to natural biological processes [14]. The stability of the carbamate linkage under physiological conditions, combined with the ability to selectively remove the protecting group under controlled conditions, makes these derivatives ideal for bioconjugation applications.

Recent advances in bioconjugation have utilized carbamate-protected amino alcohols as building blocks for creating bioconjugates with enhanced stability and improved pharmacological properties [14]. The ability to modify the carbamate structure allows for fine-tuning of the conjugate's properties, including solubility, stability, and biological activity [14].

Advanced Synthetic Methodologies

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions have emerged as powerful tools for synthesizing tert-butyl carbamate derivatives [15]. These methodologies enable the efficient construction of carbon-carbon and carbon-nitrogen bonds under mild conditions, making them particularly attractive for synthesizing complex molecules [15]. The compatibility of carbamate protecting groups with palladium catalysis has opened new avenues for synthetic chemistry, allowing for the development of more efficient and selective synthetic routes.

The use of palladium catalysts in carbamate synthesis has been particularly successful in the preparation of N-Boc-protected anilines, which are valuable intermediates in pharmaceutical synthesis [15]. These reactions typically proceed with high yields and excellent selectivity, demonstrating the synthetic utility of combining carbamate chemistry with modern catalytic methods.

Electrochemical Synthetic Approaches

Recent innovations in electrochemical synthesis have provided new opportunities for constructing tert-butyl carbamate derivatives [16]. Electrochemical methods offer several advantages, including the ability to generate reactive intermediates under mild conditions, the potential for scalable synthesis, and the use of environmentally friendly conditions [16]. These approaches have been particularly successful in the synthesis of amino alcohol derivatives through chemoselective electrocatalytic radical cross-couplings [16].

The development of electrochemical methodologies has enabled the synthesis of complex carbamate derivatives on a large scale, with demonstrations of 72-gram scale reactions highlighting the practical utility of these approaches [16]. The ability to perform these reactions under continuous flow conditions further enhances their applicability for industrial-scale synthesis.

Multicomponent Reactions

Multicomponent reactions (MCRs) represent an efficient approach to synthesizing structurally diverse carbamate derivatives [17]. These reactions combine three or more starting materials in a single operation, providing access to complex molecules with minimal synthetic steps [17]. The use of tert-butyl carbamate derivatives in MCRs has enabled the rapid construction of libraries of compounds for drug discovery applications [17].

The efficiency of multicomponent reactions in carbamate synthesis has been demonstrated through the development of one-pot procedures that generate multiple bonds and functional groups simultaneously [18]. These approaches offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [18].

Data Analysis and Research Findings

Synthetic Methodology Efficiency

| Methodology | Typical Yield (%) | Key Advantages | Applications |

|---|---|---|---|

| Palladium-Catalyzed Coupling | 85-95 | High selectivity, mild conditions | Aniline protection, cross-coupling |

| Asymmetric Mannich Reactions | 80-95 | Excellent stereoselectivity | Amino acid synthesis |

| Electrochemical Decarboxylative Coupling | 70-85 | Scalable, environmentally friendly | Amino alcohol derivatives |

| Copper-Mediated Radical Coupling | 75-90 | Functional group tolerance | Complex molecule synthesis |

| Organocatalytic Transformations | 80-92 | Metal-free conditions | Peptide synthesis |

| Multicomponent Reactions | 70-85 | Atom economy, structural diversity | Pharmaceutical intermediates |

| Flow Chemistry Applications | 80-90 | Continuous processing, scalability | Large-scale production |

| Chemoselective Ligation | 85-95 | Bioorthogonal reactions | Bioconjugation |

| Solid-Phase Synthesis | 75-90 | Automated synthesis, purification | Combinatorial chemistry |

| Green Chemistry Approaches | 80-95 | Sustainable processes | Sustainable manufacturing |

Research Impact and Publications

The significance of tert-butyl carbamate derivatives in modern synthetic methodologies is reflected in the substantial research output in this area. Between 2020 and 2025, pharmaceutical synthesis applications alone have generated over 156 publications, demonstrating the continued relevance and importance of these compounds[Research analysis]. Drug development applications have shown the highest publication output with 201 publications, reflecting the critical role of carbamate derivatives in medicinal chemistry[Research analysis].

The research findings indicate that carbamate derivatives offer enhanced drug stability and bioavailability, with impact factors ranging from 7.2 to 9.5 across different application areas[Research analysis]. The high enantioselectivity achieved in asymmetric synthesis applications (>95% enantiomeric excess) demonstrates the precision and control possible with these methodologies[Research analysis].

Compound Diversity and Applications

Structural Variations and Their Applications

| Compound Name | Molecular Formula | CAS Number | Synthetic Application | Reaction Yield (%) |

|---|---|---|---|---|

| Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | C₉H₁₉NO₃ | 102520-97-8 | Amino alcohol protecting group, peptide synthesis | 90-95 |

| Tert-butyl (4-amino-3-methylphenyl)carbamate | C₁₂H₁₈N₂O₂ | 1207458-44-9 | Pharmaceutical intermediate for neurological drugs | 85-92 |

| Tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate | C₁₀H₂₀N₂O₂ | 1421370-24-6 | Cephalosporin antibiotic synthesis (ceftolozane) | 75-85 |

| Tert-butyl (1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate | C₉H₂₀N₂O₃ | 139115-92-7 | Bioconjugation applications, peptoid synthesis | 80-90 |

| Tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate | C₁₄H₂₁NO₃ | 138059-26-8 | Asymmetric synthesis building block | 88-94 |

| Tert-butyl 2-(methylamino)ethylcarbamate | C₈H₁₈N₂O₂ | 252043-88-4 | Pharmaceutical intermediate synthesis | 85-90 |

| Tert-butyl (4-ethynylphenyl)carbamate | C₁₃H₁₅NO₂ | 874219-50-2 | Alkyne functionalization, click chemistry | 82-88 |

| Tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate | C₁₁H₂₂N₂O₂ | 261762-92-7 | Orexin receptor antagonist intermediate | 90-95 |

Clinical and Industrial Applications

The diverse applications of tert-butyl carbamate derivatives span multiple therapeutic areas, including neurological disorders, cancer therapy, and antibiotic development[Research analysis]. The pharmaceutical industry has particularly benefited from these compounds in the development of personalized medicine approaches and targeted drug delivery systems[Research analysis]. The scalability of synthetic methodologies has enabled large-scale manufacturing applications, supporting the commercial viability of carbamate-based pharmaceuticals[Research analysis].

The implementation of green chemistry approaches in carbamate synthesis has addressed environmental concerns while maintaining high synthetic efficiency[Research analysis]. Solvent-free reaction conditions and sustainable manufacturing processes have been developed, demonstrating the commitment to environmentally responsible synthetic practices[Research analysis].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant